REACTION_CXSMILES
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[CH2:1]([O:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11]([N+:20]([O-])=O)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.O.Cl[Sn]Cl>CO>[NH2:20][C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:17]([O:18][CH3:19])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14] |f:1.2.3|
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Name
|
|
Quantity
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18.18 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC(=C(C(=O)O)C=C1OC)[N+](=O)[O-]
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Name
|
|
Quantity
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137 g
|
Type
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reactant
|
Smiles
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O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
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800 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under vacuum to a thick syrup
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Type
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ADDITION
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Details
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Ethyl acetate (300 mL) was then added
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Type
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WASH
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Details
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The organic phase was washed with water until it
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Type
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WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
|
After removal of solvent
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Type
|
CUSTOM
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Details
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the crude was recrystallized from ethyl acetate
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)OCC1=CC=CC=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |